methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate
Description
Methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is a pyrazole-based ester compound featuring a difluoroethyl substituent and a methylene-bridged pyrazole moiety. Its structure combines fluorinated alkyl chains with dual pyrazole rings, a design commonly explored in medicinal and agrochemical research for enhanced metabolic stability and target binding .
Properties
Molecular Formula |
C11H12F2N4O2 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
methyl 1-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H12F2N4O2/c1-19-11(18)8-4-14-17(5-8)6-9-2-3-16(15-9)7-10(12)13/h2-5,10H,6-7H2,1H3 |
InChI Key |
FDXCZRDZSLOVRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole-3-carbaldehyde with methyl hydrazinecarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acid derivatives, while reduction could produce pyrazole-4-methanol derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C11H12F2N4O2
- Molecular Weight : 286.24 g/mol
- CAS Number : 1855947-67-9
The structure features a pyrazole core, which is known for its biological activity, particularly in pharmaceuticals.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate has shown potential as an inhibitor of certain cancer cell lines, contributing to the development of novel anticancer agents. Research indicates that modifications in the pyrazole structure can enhance selectivity and potency against specific tumors .
Anti-inflammatory Properties
Compounds with pyrazole moieties have been investigated for their anti-inflammatory effects. This compound has been evaluated for its ability to inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory diseases .
Soluble Epoxide Hydrolase Inhibition
Research has highlighted the role of soluble epoxide hydrolase (sEH) inhibitors in managing cardiovascular diseases. The compound's derivatives have been synthesized and tested for their inhibition potency against sEH, showcasing effective inhibition at nanomolar concentrations . This suggests a potential therapeutic application in cardiovascular health.
Pesticide Development
The unique structure of this compound lends itself to use in agrochemicals. Its derivatives have been explored as potential pesticides due to their ability to disrupt pest metabolism or reproduction . Field trials are ongoing to evaluate efficacy and safety profiles.
Case Studies
Mechanism of Action
The mechanism of action of methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound is compared to similar pyrazole derivatives from the evidence, focusing on substituents, molecular weights, and synthetic pathways:
Key Observations :
- Fluorinated Substituents: The 2,2-difluoroethyl group in the target compound likely enhances lipophilicity and metabolic resistance compared to non-fluorinated analogs (e.g., methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate) . This aligns with trends in fluorinated agrochemicals and pharmaceuticals .
- Synthetic Complexity : Analogous compounds (e.g., ’s dichlorobenzyl derivative) require multi-step syntheses involving coupling and esterification, suggesting similar complexity for the target compound .
Solubility and Stability
- Fluorine Impact : Difluoroethyl groups typically reduce aqueous solubility but improve membrane permeability and oxidative stability, as seen in 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .
- Ester vs. Acid Forms: The methyl ester group in the target compound likely increases bioavailability compared to carboxylic acid analogs (e.g., 5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid) .
Biological Activity
Methyl 1-{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities. Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing data from various studies and highlighting its mechanisms of action.
- Molecular Formula : C11H12F2N4O2
- Molecular Weight : 286.24 g/mol
- CAS Number : 1864053-54-2
Biological Activity Overview
The biological activities of pyrazole derivatives are attributed to their ability to interact with various biological targets. The specific compound has shown promising results in several studies:
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A study demonstrated that pyrazole compounds could reduce inflammation in models of carrageenan-induced edema by up to 85% at certain concentrations .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that pyrazole derivatives can effectively inhibit the growth of various bacteria, including E. coli and S. aureus. A related compound demonstrated high antibacterial activity, suggesting that the presence of the difluoroethyl group may enhance this property .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Pyrazole derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of cellular signaling pathways .
The precise mechanism of action for this compound is still under investigation. However, it is believed that the compound interacts with specific receptors or enzymes involved in inflammatory and metabolic pathways. The difluoroethyl substituent may enhance its binding affinity and selectivity for these targets .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives:
- Anti-inflammatory Effects : A study on a series of pyrazole compounds showed a dose-dependent reduction in TNF-α levels in vitro, with some compounds exhibiting efficacy comparable to standard anti-inflammatory drugs like dexamethasone .
- Antimicrobial Testing : In vitro testing against multiple bacterial strains revealed that certain pyrazole derivatives had minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics .
- Cancer Cell Line Studies : Research involving human cancer cell lines indicated that certain pyrazole compounds could inhibit cell proliferation and induce apoptosis at micromolar concentrations .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
